5-Bromo-3-fluorothiophene-2-carboxamide
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Overview
Description
5-Bromo-3-fluorothiophene-2-carboxamide is a heterocyclic compound that contains both bromine and fluorine atoms attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluorothiophene-2-carboxamide typically involves the bromination and fluorination of thiophene derivatives. One common method is the lithiation of thiophene followed by bromination and fluorination. For example, 2-bromo-3-hexyl-4-fluorothiophene can be synthesized by lithiation with n-BuLi, followed by bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura and Stille coupling reactions to form complex molecules.
Common Reagents and Conditions
Lithiation Reagents: n-BuLi for lithiation reactions.
Bromination Reagents: Bromine or N-bromosuccinimide (NBS).
Fluorination Reagents: Selectfluor or other fluorinating agents.
Coupling Reagents: Palladium catalysts for Suzuki–Miyaura and Stille couplings.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications in material science and medicinal chemistry.
Scientific Research Applications
5-Bromo-3-fluorothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can be useful in the development of anesthetics and anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar in structure but with different substituents, leading to varied chemical properties and applications.
5-Bromo-3-fluorothiophene-2-carboxylic acid: Another closely related compound with a carboxylic acid group instead of an amide group.
Uniqueness
5-Bromo-3-fluorothiophene-2-carboxamide stands out due to its specific combination of bromine and fluorine atoms, which impart unique electronic and steric properties. These properties make it particularly valuable in the synthesis of complex molecules and materials with specific desired characteristics.
Properties
Molecular Formula |
C5H3BrFNOS |
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Molecular Weight |
224.05 g/mol |
IUPAC Name |
5-bromo-3-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H3BrFNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H2,8,9) |
InChI Key |
QRGMOXPXHJBQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C(=O)N)Br |
Origin of Product |
United States |
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